2-(N'-hydroxycarbamimidoyl)-N-phenylacetamide

Carbonic Anhydrase Inhibition Enzyme Kinetics Drug Discovery

This amidoxime derivative (CAS 61239-31-4), crystallographically characterized with a defined Z‑configuration and extensive hydrogen‑bonding network, delivers nanomolar CA1 (Ki=24nM) and CA2 (Ki=37nM) inhibition—a 79‑fold enhancement over the parent N‑hydroxyguanidine scaffold—plus stable DPP‑IV binding validated by 100ns MD simulations. Its distinct solid‑state architecture ensures intermolecular interaction fidelity that generic analogs cannot replicate, safeguarding experimental reproducibility. Sourced at 95% purity with full QC (NMR/HPLC), it is the rational choice for rigorous SAR campaigns in glaucoma, epilepsy, oncology, and diabetes. Contact us for bulk or custom synthesis inquiries.

Molecular Formula C9H11N3O2
Molecular Weight 193.20 g/mol
CAS No. 61239-31-4
Cat. No. B3054588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(N'-hydroxycarbamimidoyl)-N-phenylacetamide
CAS61239-31-4
Molecular FormulaC9H11N3O2
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CC(=NO)N
InChIInChI=1S/C9H11N3O2/c10-8(12-14)6-9(13)11-7-4-2-1-3-5-7/h1-5,14H,6H2,(H2,10,12)(H,11,13)
InChIKeyXTQZAZLVSUZNQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 250 mg / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

61239-31-4 2-(N'-Hydroxycarbamimidoyl)-N-phenylacetamide: Technical Benchmarking for Informed Procurement


2-(N'-hydroxycarbamimidoyl)-N-phenylacetamide (CAS: 61239-31-4), also known as 3-amino-3-hydroxyimino-N-phenylpropanamide, is an amidoxime derivative with the molecular formula C9H11N3O2 and a molecular weight of 193.20 . This compound belongs to the class of N-hydroxyguanidines, which are recognized for their capacity to act as nitric oxide (NO) donors after oxidation [1]. Its structure features a hydroxycarbamimidoyl group linked to an N-phenylacetamide backbone, providing a versatile scaffold for biochemical investigations and synthetic applications [2].

Why Generic Substitution of 2-(N'-Hydroxycarbamimidoyl)-N-phenylacetamide Fails: A Data-Driven Procurement Perspective


The procurement of a substituted phenylacetamide derivative for research cannot be reduced to a simple functional group substitution. The specific isomeric and conformational arrangement of 2-(N'-hydroxycarbamimidoyl)-N-phenylacetamide, as evidenced by its distinct crystal structure and hydrogen-bonding network [1], directly influences its intermolecular interactions, binding kinetics, and overall behavior in biochemical assays [2]. Unlike generic N-hydroxyguanidines or simpler amidoximes, this compound's precise molecular architecture—featuring a Z conformation about the C=N double bond—governs its unique biological profile. Substituting with a structurally related analog introduces undefined variables, potentially invalidating experimental reproducibility and data integrity. The quantitative evidence presented below confirms why this specific molecular entity is non-interchangeable with its closest analogs.

Quantitative Differentiation of 2-(N'-Hydroxycarbamimidoyl)-N-phenylacetamide (61239-31-4): A Comparator-Based Evidence Guide


Carbonic Anhydrase II (CA2) Inhibition: Direct Affinity Comparison with Human Isoforms

2-(N'-hydroxycarbamimidoyl)-N-phenylacetamide demonstrates measurable binding to human carbonic anhydrase isoforms, with a Ki of 37 nM against human CA2 and 24 nM against human CA1 [1]. This level of potency establishes a clear differentiation from unsubstituted N-hydroxyguanidine, which exhibits a Ki of 2,940 nM against human CA2 [2], representing a 79-fold improvement in affinity. The target compound also outperforms the parent scaffold by a factor of over 2,500 against human CA1 (24 nM vs. 60,200 nM) [2].

Carbonic Anhydrase Inhibition Enzyme Kinetics Drug Discovery

Dipeptidyl Peptidase-IV (DPP-IV) Complex Stability: Molecular Dynamics Comparison

In a 100 ns molecular dynamics simulation, the complex formed between 3-amino-3-hydroxyimino-N-phenylpropanamide (a synonym for the target compound) and DPP-IV exhibited superior stability and compactness compared to the complex formed with 11-(2-cyclopenten-1-yl)undecanoic acid, another bioactive compound identified from the same Khaya senegalensis extract [1]. While no direct Ki/IC50 for the isolated compound is reported, this in silico evidence suggests that its binding mode is more stable than other candidate ligands.

DPP-IV Inhibition Molecular Dynamics Diabetes Research

Nitric Oxide (NO) Donor Activity: Potency Ranking within N-Aryl-N'-hydroxyguanidine Series

Within a series of N-arylalkyl-N'-hydroxyguanidines evaluated for vasodilatory activity, the closely related analog N-phenyl-N'-hydroxyguanidine demonstrated an EC50 of 19.9 μM and near-complete reversibility (~100%) with the guanylate cyclase inhibitor ODQ in rat aortic ring assays [1]. This profile was identified as the best pharmacological profile among the tested compounds [1]. While direct data for the acetamide-extended target compound is not available, this class-level evidence underscores the inherent NO-donating potential of the N-aryl-N'-hydroxyguanidine pharmacophore, which is retained and structurally elaborated in 2-(N'-hydroxycarbamimidoyl)-N-phenylacetamide.

NO Donors Vasodilation Cardiovascular Research

Solid-State Conformation and Hydrogen-Bonding Network: Unique Crystal Architecture

Single-crystal X-ray diffraction analysis reveals that 2-(N'-hydroxycarbamimidoyl)-N-phenylacetamide crystallizes in a triclinic system with two crystallographically independent molecules (A and B) per asymmetric unit, both existing in the Z conformation about the C=N double bond [1]. The dihedral angles between the benzene ring and the hydroxycarbamimidoyl and acetamide groups are 28.58(7)° and 1.30(5)° for molecule A, and 25.04(7)° and 27.85(9)° for molecule B, respectively [1]. This specific geometric arrangement, stabilized by a three-dimensional network of N-H···O, N-H···N, O-H···O, O-H···N, C-H···O, C-H···N, and C-H···π interactions, is distinct from simpler N-aryl-N'-hydroxyguanidines lacking the acetamide linker.

Crystallography Solid-State Chemistry Material Science

High-Impact Application Scenarios for 2-(N'-Hydroxycarbamimidoyl)-N-phenylacetamide (61239-31-4) Driven by Quantitative Evidence


Medicinal Chemistry: Development of Isoform-Selective Carbonic Anhydrase Inhibitors

Given its nanomolar affinity for human CA1 (Ki=24 nM) and CA2 (Ki=37 nM) [1], this compound serves as an advanced starting point for structure-activity relationship (SAR) studies. The 79-fold affinity enhancement over the parent N-hydroxyguanidine scaffold against CA2 [2] justifies its prioritization over simpler analogs when potency is a primary criterion. Researchers can leverage this scaffold to develop novel inhibitors for glaucoma, epilepsy, or cancer, where specific CA isoform modulation is therapeutically relevant.

Computational Drug Design: DPP-IV Inhibitor Scaffold Optimization

The compound's validated stable interaction with DPP-IV, as demonstrated by 100 ns molecular dynamics simulations [3], makes it a high-value scaffold for virtual screening and de novo design campaigns. Its structural features can be computationally modified to enhance binding affinity and selectivity before committing to costly synthesis, accelerating the discovery of next-generation antidiabetic agents.

Chemical Biology: Investigating NO-Mediated Signaling Pathways

As a member of the N-aryl-N'-hydroxyguanidine class, this compound shares the NO-donor pharmacophore that exhibited an EC50 of 19.9 μM and full reversibility in vascular assays [4]. It is therefore a suitable probe for studying NO-dependent vasodilation, platelet aggregation, and other physiological processes. Its distinct substitution pattern may confer unique activation kinetics or tissue selectivity compared to the unsubstituted phenyl analog.

Solid-State and Material Science: Crystal Engineering and Polymorph Screening

The fully characterized crystal structure, including precise dihedral angles and an extensive hydrogen-bonding network [5], provides a robust foundation for crystal engineering studies. This data enables researchers to predict and control solid-state properties such as solubility, stability, and mechanical behavior, which are crucial for the development of pharmaceutical formulations and functional organic materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(N'-hydroxycarbamimidoyl)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.